![molecular formula C12H13ClN4 B563470 Pyrimethamine-d3 CAS No. 1189936-99-9](/img/structure/B563470.png)
Pyrimethamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimethamine is an antiparasitic compound available in tablet form for oral administration . Each tablet contains 25 mg pyrimethamine and the inactive ingredients corn and potato starch, lactose, and magnesium stearate . It is a folic acid antagonist and its therapeutic action is based on the differential requirement between host and parasite for nucleic acid precursors involved in growth .
Chemical Reactions Analysis
Pyrimethamine inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .Physical And Chemical Properties Analysis
The molecular formula of Pyrimethamine-d3 is C12H10D3ClN4 and its molecular weight is 251.73 .Scientific Research Applications
Pyrimethamine has shown potential as an anti-cancer agent, particularly in breast cancer. It functions as an inhibitor of STAT3, a transcription factor that regulates genes controlling proliferation, survival, and invasion. This inhibition leads to both direct tumor inhibitory and immune stimulatory effects in murine models of breast cancer (Khan et al., 2017).
Research on novel organic salts of Pyrimethamine has been conducted, with a focus on improving its solubility and potential reuse in medicinal chemistry. These studies involve the synthesis and structural analysis of such salts, indicating their potential for enhanced drug delivery properties (Ashfaq et al., 2021).
Pyrimethamine, when coadministered with zidovudine (ZDV), has demonstrated synergistic bone marrow toxicity in murine models. This interaction suggests a careful consideration of drug combinations, especially in the treatment of conditions like AIDS (Freund et al., 2002).
Studies have also explored the use of Pyrimethamine in solubilizing antibacterial drugs. Its combination with low-molecular-weight succinoglycan enhances the solubility of poorly soluble drugs, which could have significant pharmaceutical applications (Kim et al., 2012).
Pyrimethamine has been investigated for its role in cancer treatment, especially when loaded onto carbon nanotube-based nanocarriers. This application shows potential in both the treatment of cancer cells and the differentiation of mesenchymal stem cells into nerve cells (Mollania et al., 2019).
In lung cancer treatment, Pyrimethamine plays a dual role by targeting human dihydrofolate reductase (hDHFR) and thymidine phosphorylase (TP), inhibiting both tumor proliferation and metastasis (Liu et al., 2019).
The drug has also demonstrated effectiveness against non-small cell lung cancers (NSCLC) both in vitro and in vivo, indicating its therapeutic potential in this area (Lin et al., 2018).
Mechanism of Action
Target of Action
Pyrimethamine-d3 primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleic acids and cell multiplication, making it a key target for antiparasitic drugs .
Mode of Action
Pyrimethamine-d3 inhibits DHFR, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver . The action of pyrimethamine-d3 against certain parasites is greatly enhanced when used in conjunction with sulfonamides .
Biochemical Pathways
By inhibiting DHFR, pyrimethamine-d3 affects the folic acid metabolic pathway . This pathway is crucial for the synthesis of nucleic acids. The inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines . This results in the disruption of DNA synthesis and cell multiplication, affecting the growth of parasites .
Pharmacokinetics
It is also known to bind significantly to proteins . These properties may impact the bioavailability of Pyrimethamine-d3, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of Pyrimethamine-d3’s action include the inhibition of cell growth by inducing S phase arrest followed by cellular senescence in certain cells . The p38MAPK-p53 axis is probably involved in that effect . In addition, Pyrimethamine-d3 could also boost CD8+ T-cell mediated cytotoxicity and exert antitumor activity in vivo .
Action Environment
The efficacy and stability of Pyrimethamine-d3 could potentially be influenced by various environmental factors. It is known that mutations in the active site of DHFR can lead to resistance to Pyrimethamine , suggesting that genetic variations in the target population could influence the compound’s action
Safety and Hazards
Pyrimethamine may cause serious side effects. Stop using pyrimethamine and call your doctor at once if you have: sore throat, swelling in your tongue; pale skin, easy bruising, purple spots under your skin; the first sign of any skin rash, no matter how mild; blood in your urine; fever, cold or flu symptoms; new or worsening cough, fever, trouble breathing; irregular heartbeats; signs of folate deficiency .
properties
IUPAC Name |
5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSAUQYGYAYLPV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Pyrimethamine-d3 used in this research?
A1: Pyrimethamine-d3 serves as an internal standard in the LC-MS/MS method for quantifying sulfadoxine and pyrimethamine in human plasma []. Internal standards are crucial in analytical techniques like LC-MS/MS to improve the accuracy and reliability of measurements.
Q2: Does the research discuss the stability of Pyrimethamine-d3 under the experimental conditions?
A3: While the paper doesn't explicitly mention the stability of Pyrimethamine-d3, the successful use of Pyrimethamine-d3 as an internal standard suggests its stability under the described LC-MS/MS conditions []. For specific stability information, further research or the supplier's documentation should be consulted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.